![molecular formula C12H13ClN2OS B1454620 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283109-41-0](/img/structure/B1454620.png)
4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole
Overview
Description
The compound “4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole” is a complex organic molecule that contains a benzothiazole ring substituted with a chlorine atom and a piperidin-4-yloxy group . Benzothiazoles are heterocyclic compounds, and they, along with their derivatives, are known to exhibit a wide range of biological activities. The piperidine ring is a common feature in many pharmaceuticals and natural products.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the chlorine atom on the benzothiazole ring can be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and piperidine rings, as well as the chlorine atom and the ether linkage, would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazoles, including those related to 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole, have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives using amino substituted benzothiazoles, showcasing variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Patel and Agravat (2007) synthesized pyridine derivatives with antimicrobial studies indicating significant activity Patel & Agravat, 2007.
Antimycobacterial and Anticandidal Activities
Benzothiazole derivatives have shown promising antimycobacterial activity. Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds exhibiting antimicrobial activity, highlighting the potential for treating mycobacterial infections Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011. Mokhtari and Pourabdollah (2013) discovered N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showing considerable antimicrobial activities, particularly against fungi, demonstrating their potential in developing new anticandidal therapies Mokhtari & Pourabdollah, 2013.
Synthetic Pathways and Chemical Reactions
The research by Krivokolysko et al. (2001) presented methods for the synthesis of partially hydrogenated benzothiazol-2-ylpyridines, offering insights into novel synthetic pathways that could be applied to the synthesis of 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole and its derivatives Krivokolysko, Dyachenko, & Litvinov, 2001.
Antioxidant and Antibacterial Agents
Arafat et al. (2022) synthesized a novel series of benzothiazolopyridine derivatives, testing them for their antioxidant and antibacterial activities. This research indicates the potential of benzothiazole derivatives in developing new antioxidant agents Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022.
Tuberculosis Treatment and Oxidative Stress
Nosova et al. (2018) highlighted the synthesis of 2-piperazinyl- and 2-piperidinyl-1,3-benzothiazin-4-ones, identifying them as promising agents for tuberculosis treatment. Additionally, these compounds have been found to activate antioxidant response elements, suggesting their utility in managing oxidative stress Nosova, Lipunova, Charushin, & Chupakhin, 2018.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGZXOKIJKCLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=C(S2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254340 | |
Record name | Benzothiazole, 4-chloro-2-(4-piperidinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole | |
CAS RN |
1283109-41-0 | |
Record name | Benzothiazole, 4-chloro-2-(4-piperidinyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283109-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 4-chloro-2-(4-piperidinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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